molecular formula C19H15F3N6O3S B4618643 4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid

4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B4618643
M. Wt: 464.4 g/mol
InChI Key: XRISSMGZPXWSAS-UHFFFAOYSA-N
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Description

4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C19H15F3N6O3S and its molecular weight is 464.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.08784402 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fused Pyridine-4-Carboxylic Acids Synthesis

  • Research has demonstrated methods for creating libraries of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and related structures, which are key in heterocyclic chemistry and drug design (Volochnyuk et al., 2010).

Pyrazolo[4,3-d]pyrimidines Synthesis

  • A synthetic approach to pyrazolo[4,3-d]pyrimidines using carboxamides and aromatic aldehydes has been reported, highlighting the compound's versatility in creating pharmacologically relevant structures (Reddy et al., 2005).

Antimicrobial Activity

  • Some derivatives of pyrazolo and pyrimidine compounds have shown antimicrobial properties against various microorganisms, indicating their potential in developing new antimicrobial agents (El-Mariah et al., 2006).

Efficient Synthesis Methods

  • Methods for efficient synthesis of pyrazolo[3,4-d]pyrimidin-4-ones have been developed, utilizing Brønsted-acidic ionic liquids, which could be significant for pharmaceutical manufacturing (Tavakoli-Hoseini et al., 2011).

Anticancer and Anti-inflammatory Properties

  • Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting their therapeutic potential (Rahmouni et al., 2016).

New Heterocyclic Systems

  • Research into the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety. These findings open new avenues in heterocyclic chemistry and drug discovery (Sirakanyan et al., 2015).

1,2,4-Triazoles Synthesis and Antimicrobial Activities

  • The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation for antimicrobial activities have been explored, underscoring the compound's relevance in developing antimicrobial agents (Bayrak et al., 2009).

Thienopyrazole Derivatives

  • Innovative methods for synthesizing 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide and its derivatives have been developed, highlighting the compound's chemical versatility (Ahmed et al., 2018).

Properties

IUPAC Name

4-[[5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-1-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O3S/c1-3-9-4-5-13(32-9)10-6-14(19(20,21)22)28-15(23-10)7-11(25-28)17(29)24-12-8-27(2)26-16(12)18(30)31/h4-8H,3H2,1-2H3,(H,24,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISSMGZPXWSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CN(N=C4C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 3
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 4
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 5
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 6
4-({[5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxylic acid

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